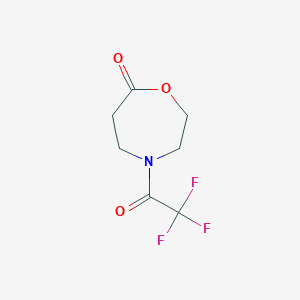

4-(Trifluoroacetyl)-1,4-oxazepan-7-one

Description

Overview of Oxazepane Heterocycles and Their Significance in Chemical Research

Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The 1,4-oxazepane (B1358080) scaffold, in particular, is a recurring motif in pharmacologically relevant molecules. Derivatives of this core structure have been investigated for a range of biological activities, including potential use as anticancer, antihypertensive, anti-inflammatory, and antidepressant agents. nih.gov The interest in oxazepane derivatives stems from their three-dimensional structure, which can be advantageous for binding to biological targets. nih.gov Research has shown that these compounds can exhibit activities such as antiviral, anticonvulsant, and antioxidant properties, as well as antibacterial and antifungal effects. biojournals.us Their utility in medicinal chemistry is a key driver for the development of new synthetic methodologies to access diverse and functionalized oxazepane derivatives. researchgate.net

Structural Characteristics of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one

| Chemical Identifier | Value |

| IUPAC Name | 4-(2,2,2-trifluoroacetyl)-1,4-oxazepan-7-one |

| Molecular Formula | C₇H₈F₃NO₃ |

| CAS Registry Number | 286432-58-4 |

Data sourced from Guidechem guidechem.com

The core of the molecule is the 1,4-oxazepane-7-one structure. This seven-membered ring contains an oxygen atom at position 1 and a nitrogen atom at position 4. Such medium-sized rings are conformationally flexible, which can be a critical factor in their interaction with biological macromolecules. The synthesis of seven-membered heterocycles like oxazepanes is a significant area of organic synthesis, as their formation can be challenging compared to five- or six-membered rings. nih.gov The presence of the heteroatoms (oxygen and nitrogen) introduces polarity and potential hydrogen bonding sites, influencing the molecule's physical properties and intermolecular interactions.

Attached to the nitrogen atom at position 4 is a trifluoroacetyl group (-COCF₃). This functional group is known to significantly alter the electronic properties of a molecule. ingentaconnect.com The trifluoroacetyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of the adjacent nitrogen atom and other parts of the molecule. In synthetic chemistry, the trifluoroacetyl group is often used as a protecting group for amines because it can be readily removed under mild basic conditions. researchgate.netorganic-chemistry.org Its introduction can also serve as a strategic step in the synthesis of more complex trifluoromethyl-containing compounds. ingentaconnect.com

A carbonyl group (C=O) is present at position 7 of the oxazepane ring, making the structure a lactam (a cyclic amide). The carbon atom of a carbonyl group is electrophilic, meaning it is susceptible to attack by nucleophiles. libretexts.orgstudymind.co.uk This reactivity is a fundamental aspect of carbonyl chemistry and provides a handle for further chemical transformations. youtube.com The reactivity of this specific carbonyl group is modulated by the other features of the molecule, including the ring strain of the seven-membered system and the electronic effects of the trifluoroacetyl group on the nitrogen atom. allstudiesjournal.com

Research Landscape and Areas of Academic Inquiry for Oxazepanes

The academic interest in oxazepanes and their derivatives is largely driven by their potential applications in medicinal chemistry and materials science. researchgate.netnih.gov A significant area of research focuses on the development of novel synthetic routes to create diverse libraries of oxazepane-based compounds for biological screening. biojournals.usbiojournals.us

A notable research direction involves the use of N-acylated-1,4-oxazepan-7-ones as monomers for ring-opening polymerization (ROP). nih.gov A closely related precursor, 1,4-oxazepan-7-one (B12977673) trifluoroacetate (B77799) (OxPTFA), has been synthesized and used as a modular building block. nih.govresearchgate.netrsc.orgresearchgate.net Through a one-step acylation of this precursor, various N-acylated-1,4-oxazepan-7-one monomers can be prepared, which can then be polymerized to form poly(amino esters). nih.gov These polymers are of interest due to their potential biodegradability, making them candidates for sustainable materials and biomedical applications. rsc.orgresearchgate.net The study of these polymerization reactions, including kinetics and the properties of the resulting polymers, constitutes an active field of academic inquiry. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

286432-58-4 |

|---|---|

Molecular Formula |

C7H8F3NO3 |

Molecular Weight |

211.14 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroacetyl)-1,4-oxazepan-7-one |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)6(13)11-2-1-5(12)14-4-3-11/h1-4H2 |

InChI Key |

MCDOLXKDHTVEDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1=O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Trifluoroacetyl 1,4 Oxazepan 7 One

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group (TFA) is a critical determinant of the molecule's reactivity profile. Its strong inductive electron-withdrawing effect, stemming from the three fluorine atoms, renders the amide carbonyl carbon exceptionally electrophilic. This electronic feature governs its role in nucleophilic reactions and its utility as a protective group.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon of the N-trifluoroacetyl group is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group polarizes the carbonyl bond, creating a significant partial positive charge on the carbon atom. This enhanced electrophilicity makes it a prime target for a wide range of nucleophiles. While specific studies detailing nucleophilic attacks on 4-(trifluoroacetyl)-1,4-oxazepan-7-one are not extensively documented, the general reactivity pattern of N-trifluoroacetyl amides involves cleavage of the C-N bond upon attack. This reactivity is fundamental to the group's function as a protecting group, where its removal is often initiated by a nucleophilic reagent.

Role as a Protecting Group and its Cleavage Mechanisms (e.g., NaBH₄ reduction)

The trifluoroacetyl group serves as an effective protecting group for amines due to its stability under certain conditions, such as acidic environments, and its susceptibility to cleavage under specific, often mild, basic or reductive conditions. nih.gov This orthogonality makes it valuable in multi-step syntheses. nih.gov

One notable method for the cleavage of the N-trifluoroacetyl group is through reduction with sodium borohydride (B1222165) (NaBH₄). Research has demonstrated the reductive elimination of N-trifluoroacetyl groups from various amines and amino acids using this reagent. researchgate.net The reaction proceeds via the reduction of the amide carbonyl, leading to the formation of the corresponding amine and 2,2,2-trifluoroethanol. researchgate.net In studies on related complex molecules, the use of a sufficient excess of sodium borohydride (e.g., 5 equivalents) has been shown to effect N-deacylation, restoring the secondary amine. researchgate.net This method provides a mild alternative to harsh hydrolytic cleavage conditions.

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol | Reductive cleavage to the corresponding amine | researchgate.net |

| Mild Basic Conditions | Aqueous base (e.g., dilute NaOH, K₂CO₃) | Hydrolytic cleavage | nih.gov |

| Solvolysis | Ethanol with Sodium Acetate | Cleavage post-nitration | researchgate.net |

Participation in Condensation Reactions

The N-trifluoroacetyl group does not typically participate in classical condensation reactions such as aldol (B89426) or Claisen condensations. The high electrophilicity of the carbonyl carbon favors nucleophilic acyl substitution or reduction over the enolization required for condensation pathways. Its primary chemical utility lies in its function as a protecting group or as an activating group that can be readily cleaved. nih.govresearchgate.net While the broader class of nih.govresearchgate.netoxazepin-7-ones can be synthesized via condensation-based methods like the Baylis-Hillman reaction, this pertains to the formation of the ring system itself rather than a subsequent reaction of the N-trifluoroacetyl substituent. researchgate.net

Reactions of the 1,4-Oxazepan-7-one (B12977673) Ring System

The 1,4-oxazepan-7-one ring is a seven-membered heterocycle containing both an amide and an ester functional group within its structure. This arrangement classifies it as a lactam-like structure derived from a Baeyer-Villiger oxidation of a corresponding N-acylated-4-piperidone. acs.orgdoi.org The inherent ring strain and the presence of the ester linkage make it amenable to ring-opening reactions.

Ring-Opening Reactions

The most significant reaction of the 1,4-oxazepan-7-one ring system is its organocatalytic ring-opening polymerization (ROP). acs.orgacs.org This process provides a pathway to synthesize poly(ester amide)s, which are of interest as potential biodegradable polymers. nih.govacs.org The polymerization is typically initiated by an alcohol, such as benzyl (B1604629) alcohol, and catalyzed by a binary organocatalytic system, for example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea (B124793) (TBD/TU) or 1,8-diazabicyclo[5.4.0]undec-7-ene/thiourea (DBU/TU). nih.govnih.govrsc.org

The thermodynamics and kinetics of the ROP are highly dependent on the nature of the N-acyl substituent at the 4-position. acs.org Electron-withdrawing groups are generally expected to increase the electrophilicity of the ester carbonyl carbon, thereby enhancing the rate of polymerization. While the specific ROP of this compound is not detailed, studies on other N-acylated analogues have established a clear reactivity order.

| N-Acyl Substituent | Reactivity | Reference |

|---|---|---|

| Phenylacetyl (Bn) | Lowest | acs.org |

| Butyryl (Pr) | Low | acs.org |

| Acetyl (Me) | Moderate | acs.org |

| Benzoyl (Ph) | Highest | acs.org |

Note: The table reflects the relative reactivity of different N-acylated monomers in ring-opening polymerization.

In addition to catalytic ROP, the ring system can also be susceptible to opening under strong acidic conditions. For instance, care must be taken during the deprotection of related N-Boc protected monomers using trifluoroacetic acid (TFA) to avoid undesired ring cleavage. researchgate.netnih.gov

Functionalization at Various Ring Positions

The most versatile position for functionalization on the 1,4-oxazepan-7-one scaffold is the nitrogen atom at position 4. A modular approach has been developed for synthesizing a diverse library of N-acylated monomers. nih.govrsc.org This strategy utilizes 1,4-oxazepan-7-one trifluoroacetate (B77799) (OxPTFA) as a universal precursor. researchgate.netnih.gov This salt can be readily acylated with various acyl chlorides or other activated carboxylic acid derivatives to install a wide range of functional side chains onto the nitrogen atom. This method allows for the synthesis of monomers with tailored properties for subsequent polymerization. nih.govrsc.org Functionalization at the carbon positions of the ring is less common and not a primary focus in the existing literature, which prioritizes the synthesis and polymerization of N-functionalized monomers.

| Introduced N-Acyl Group | Resulting Monomer Name | Side Chain Functionality | Reference |

|---|---|---|---|

| But-3-enoyl | OxPpropylene (B89431) | Alkene (for post-polymerization modification) | researchgate.netnih.gov |

| (3-methylthio)propanoyl | OxPEtSMe | Thioether (oxidation-sensitive) | nih.gov |

| Pentanoyl | OxPBut | Alkyl chain | nih.gov |

| Acetyl | OxPMe | Small alkyl group | nih.gov |

Cyclization and Annulation Processes Involving the Oxazepane Core

Currently, there is a lack of published research detailing cyclization or annulation reactions that directly involve the this compound core as a starting material. The reactivity of the oxazepane ring system in the context of this specific N-trifluoroacetyl derivative has not been a focus of the available studies.

Transformations Involving Other Functional Groups Present

Carbonyl Reactivity

Specific studies on the reactivity of the carbonyl group at the 7-position of this compound are not described in the current body of scientific literature. While the trifluoroacetyl group is known to be highly electron-withdrawing, which could influence the electrophilicity of the ketone, detailed investigations into reactions such as nucleophilic additions or reductions at this site have not been reported. sapub.org

Nucleophilic Substitution Reactions

There is no available research that specifically investigates nucleophilic substitution reactions at the trifluoroacetyl group of this compound. The primary utility of related trifluoroacetate precursors in the literature is as a leaving group in the acylation of the nitrogen atom, rather than as a site for nucleophilic attack. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules in solution. numberanalytics.com For complex heterocyclic systems like 4-(Trifluoroacetyl)-1,4-oxazepan-7-one, advanced NMR methods are necessary to resolve signal overlap and provide detailed insights into connectivity and conformation. ipb.pt

The utilization of high-field NMR spectrometers (≥600 MHz) and cryogenic probes significantly enhances spectral resolution and sensitivity. This is particularly advantageous for analyzing the complex spin systems within the 1,4-oxazepan-7-one (B12977673) ring. The increased magnetic field strength spreads out the signals, mitigating the spectral overlap often observed in the proton NMR spectra of saturated heterocyclic systems. researchgate.net The enhanced sensitivity afforded by cryogenic probes, which operate at very low temperatures to reduce thermal noise, is crucial for detecting weak signals from less abundant conformers or for performing lengthy multi-dimensional experiments on small sample quantities.

For this compound, the methylene (B1212753) protons of the seven-membered ring are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. High-field NMR would be instrumental in resolving these multiplets, allowing for the accurate determination of coupling constants, which are vital for conformational analysis.

Two-dimensional (2D) NMR experiments are fundamental for establishing the atomic connectivity within a molecule. numberanalytics.com For this compound, a combination of homonuclear and heteronuclear correlation experiments would be employed for a complete structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be used to trace the proton connectivity throughout the oxazepan ring, for instance, from the protons on C2 to C3, and from C5 to C6.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. HMBC provides crucial information for connecting molecular fragments, for example, by showing correlations from the methylene protons to the carbonyl carbon (C7) and the trifluoroacetyl carbonyl carbon.

The following table illustrates the expected key 2D NMR correlations for this compound.

| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |

| H-2 | H-3 | C-2 | C-3, C-7 |

| H-3 | H-2 | C-3 | C-2, C-5 |

| H-5 | H-6 | C-5 | C-3, C-6, C=O (acetyl) |

| H-6 | H-5 | C-6 | C-5, C-7 |

Note: The data presented in this table is illustrative and represents expected correlations based on the molecular structure.

The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity of atoms within a molecule, irrespective of their bonding connectivity. diva-portal.org NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the preferred conformation of the flexible seven-membered 1,4-oxazepan-7-one ring.

By observing cross-peaks between protons that are close in space (typically < 5 Å), the relative stereochemistry and conformational preferences can be deduced. For instance, observing an NOE between protons on C3 and C5 would suggest a specific folding of the ring that brings these two methylene groups into close proximity. The presence or absence of specific NOEs helps to build a three-dimensional model of the molecule in solution. diva-portal.org

The table below shows hypothetical NOE correlations that could be used to define the ring conformation.

| Proton Irradiated | Observed NOE Enhancement | Implied Spatial Proximity |

| H-3 | H-5 (axial) | C3 and C5 are on the same face of the ring |

| H-2 (equatorial) | H-6 (equatorial) | Proximity across the ring in a specific conformation |

Note: The data in this table is hypothetical and serves to illustrate the application of NOE for conformational analysis.

The combination of experimental NMR data with computational chemistry provides a powerful tool for structural verification. Density Functional Theory (DFT) calculations can be used to predict the ¹³C NMR chemical shifts of a proposed structure. These calculated shifts are then compared with the experimentally obtained values. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the assigned structure.

This approach is particularly useful for distinguishing between potential isomers. For this compound, this method would definitively confirm the position of the carbonyl group and the trifluoroacetyl substituent.

| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Difference (ppm) |

| C-2 | 68.5 | 69.1 | -0.6 |

| C-3 | 45.2 | 45.9 | -0.7 |

| C-5 | 48.1 | 48.5 | -0.4 |

| C-6 | 35.8 | 36.2 | -0.4 |

| C-7 (C=O) | 172.3 | 171.8 | +0.5 |

| CF₃-C=O | 157.1 (q, J ≈ 35 Hz) | 156.5 | +0.6 |

| CF₃ | 116.4 (q, J ≈ 288 Hz) | 115.9 | +0.5 |

Note: The data presented is illustrative. Experimental values are typical for similar structures, and calculated values are hypothetical for comparison.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. It is highly effective for the accurate determination of the molecular weight of this compound. The compound would be co-crystallized with a matrix material and irradiated with a laser, causing desorption and ionization. The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for a precise mass determination.

This technique would be expected to show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+, confirming the molecular formula.

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 226.0635 | 226.0631 |

| [M+Na]⁺ | 248.0454 | 248.0449 |

Note: The data is illustrative, representing the high accuracy achievable with MALDI-TOF MS.

Furthermore, as 1,4-oxazepan-7-one derivatives can serve as monomers for ring-opening polymerization to produce functional poly(amino esters), MALDI-TOF MS is an excellent tool for characterizing the resulting polymers. nih.govrsc.org It can provide information on the polymer's molecular weight distribution, dispersity, and end-groups.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for verifying the purity and confirming the molecular weight of synthesized compounds. For this compound, LC-MS analysis would be utilized to separate the target compound from any unreacted starting materials, byproducts, or impurities.

While specific experimental data for this compound is not extensively available in public literature, the expected outcome of an LC-MS analysis can be inferred. A high-performance liquid chromatography (HPLC) method, likely employing a reversed-phase column (such as a C18 column), would be developed to achieve chromatographic separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier such as formic acid to improve peak shape and ionization efficiency.

The mass spectrometer, coupled to the LC system, would provide mass-to-charge ratio (m/z) data for the eluting peaks. For this compound (molecular formula: C7H8F3NO3), the expected molecular weight is approximately 227.14 g/mol . In positive ion mode electrospray ionization (ESI), the primary ion observed would likely be the protonated molecule [M+H]+ at an m/z of approximately 228.15. The presence of this ion at the retention time of the main peak in the chromatogram would serve as strong evidence for the identity of the compound. The purity would be estimated by integrating the peak area of the target compound relative to the total peak area in the chromatogram. In studies of related 1,4-oxazepan-7-one derivatives, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) has been used to confirm the presence of related structures, underscoring the utility of mass spectrometry in this class of compounds. rsc.org

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C7H8F3NO3 |

| Molecular Weight | ~227.14 g/mol |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]+ |

| Expected m/z | ~228.15 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available scientific literature. However, if suitable single crystals could be grown, this technique would provide unambiguous confirmation of its covalent structure and conformational details of the 1,4-oxazepan-7-one ring. The trifluoroacetyl group's orientation relative to the seven-membered ring would also be precisely determined. The resulting crystal structure would reveal the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions.

For compounds that yield crystals too small for conventional single-crystal X-ray diffraction, Micro-Electron Diffraction (MicroED) offers a powerful alternative. This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals. As with single-crystal X-ray diffraction, there are no published MicroED studies for this compound. Should obtaining large single crystals prove challenging, MicroED would be a viable method to elucidate its solid-state structure, provided a microcrystalline sample can be obtained.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for identifying functional groups and probing the electronic structure of a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the lactam and the trifluoroacetyl group. The lactam carbonyl stretch is typically observed in the range of 1650-1680 cm⁻¹. The carbonyl of the trifluoroacetyl group, being part of an amide, is expected at a similar or slightly higher frequency. The strong electron-withdrawing effect of the trifluoromethyl group would likely shift the amide carbonyl absorption to a higher wavenumber compared to a simple N-acetyl group.

Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. The C-N and C-O stretching vibrations within the oxazepan ring would also produce signals in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Lactam C=O | Stretch | 1650 - 1680 |

| Amide C=O (TFA) | Stretch | 1680 - 1720 |

| C-F (CF₃) | Stretch | 1100 - 1300 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the amide and lactam chromophores. Lactams typically exhibit a weak n→π* transition at longer wavelengths (around 210-230 nm) and a more intense π→π* transition at shorter wavelengths (below 200 nm). acs.org The presence of the trifluoroacetyl group may cause slight shifts in the positions and intensities of these absorption bands. The analysis of the UV-Vis spectrum in different solvents could provide further information about the nature of the electronic transitions.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds and polymers.

In the context of this compound, its primary role is often as a monomer in ring-opening polymerization to produce poly(amino esters). rsc.org For the resulting polymers, Size Exclusion Chromatography (SEC) is a critical technique for characterization. SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). This information is vital for understanding the polymerization process and the physical properties of the resulting material. For polymers derived from related 1,4-oxazepan-7-one monomers, SEC has been used to confirm controlled molar masses and narrow dispersities. rsc.org

Computational and Theoretical Investigations of 4 Trifluoroacetyl 1,4 Oxazepan 7 One

Mechanistic Studies through Computational Modeling

Energetic Profiles of Reaction Pathways:No published data.

Without dedicated computational studies on 4-(Trifluoroacetyl)-1,4-oxazepan-7-one, a scientifically accurate article adhering to the specified outline cannot be generated.

Molecular Modeling of Chemical Interactions with Catalysts or Substrates

There is no available research on the molecular modeling of this compound interacting with catalysts or substrates. This type of investigation is vital for elucidating reaction mechanisms, predicting binding affinities, and designing new catalytic systems or enzyme inhibitors.

Until such research is conducted and published, a detailed and scientifically accurate article on the computational and theoretical investigations of this compound cannot be provided.

Synthetic Utility and Applications As a Chemical Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the trifluoroacetyl group and the cyclic lactam structure allows 4-(Trifluoroacetyl)-1,4-oxazepan-7-one to be a precursor for a variety of complex heterocyclic frameworks. Its utility lies in its potential to participate in cyclization and derivatization reactions to yield larger, functionalized molecular architectures.

The quinolone and naphthyridine scaffolds are core components of many therapeutic agents, particularly known for their antibacterial activity. nih.govnih.gov The introduction of a trifluoromethyl or trifluoroacetyl group into these structures is a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties. researchgate.net For instance, new trifluoroacetyl-substituted quinolones have been synthesized from precursors like β-ethoxyvinyl trifluoromethyl ketone, demonstrating the value of the trifluoroacetyl moiety in building these systems. nanobioletters.com

While direct synthetic routes starting from this compound are not extensively detailed, its structure represents a potential starting point for such transformations. The trifluoroacetyl group is a key synthon that can be leveraged in cyclization reactions to form the pyridone ring characteristic of quinolones and naphthyridines. nih.gov

A significant application of the 1,4-oxazepan-7-one (B12977673) core is in the field of polymer chemistry, specifically in the synthesis of functional and biodegradable poly(amino esters). nih.govrsc.org Research has demonstrated the use of a closely related precursor, 1,4-oxazepan-7-one trifluoroacetate (B77799) (OxPTFA), as a modular platform for creating a variety of N-acylated monomers. nih.govresearchgate.net These monomers can undergo organocatalytic ring-opening polymerization (ROP) to produce well-defined polymers. rsc.org

This process allows for the creation of tailored polymers with specific functionalities, leading to materials such as biodegradable polyesters. nih.govmdpi.com The resulting N-acylated poly(amino esters) are promising alternatives to non-degradable polymers, with potential applications in sustainable materials and biomedical fields. nih.govrsc.org The polymerization is typically performed under mild conditions using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-en (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (B124793) (TU), yielding homopolymers with controlled molecular weights and narrow dispersities. rsc.org

| N-Acylated-1,4-oxazepan-7-one Monomer | Acylating Agent | Introduced Side Chain | Potential Application/Feature |

|---|---|---|---|

| N-acetyl-1,4-oxazepan-7-one (OxPMe) | Acetyl chloride | Methyl | Water-soluble polymer, alternative to poly(oxazolines) nih.gov |

| 4-(But-3-enoyl)-1,4-oxazepan-7-one (OxPpropylene (B89431)) | But-3-enoyl chloride | Propylene (double bond) | Post-polymerization modification via addition reactions or crosslinking nih.govresearchgate.net |

| 4-(3-(Methylthio)propanoyl)-1,4-oxazepan-7-one (OxPEtSMe) | 3-(Methylthio)propanoyl chloride | Ethyl methyl sulfide | Oxidation-sensitive polymer; can be oxidized to sulfoxide (B87167) or sulfone nih.gov |

| 4-Pentanoyl-1,4-oxazepan-7-one (OxPBut) | Pentanoyl chloride | Butyl | Aliphatic side chain counterpart for property tuning nih.gov |

Trifluoromethyl-containing pyridines (TFMPs) are a critical structural motif in modern agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the CF3 group. nih.gov The synthesis of these compounds often relies on cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

This compound contains the essential trifluoroacetyl functional group, positioning it as a potentially valuable, though less conventional, building block for constructing trifluoromethylated heterocycles. rsc.orgbeilstein-journals.org The trifluoroacetyl moiety can act as an electrophilic component in reactions designed to form the pyridine (B92270) ring, offering an alternative pathway to these important compounds.

Scaffold for Further Chemical Modification

The 1,4-oxazepan-7-one ring system serves as a robust and versatile scaffold that can be readily modified. This adaptability makes it an excellent starting point for creating libraries of compounds with diverse properties for various scientific applications.

The nitrogen atom within the 1,4-oxazepan-7-one ring provides a convenient handle for introducing a wide array of functional groups. ashp.org The synthesis of the precursor 1,4-oxazepan-7-one trifluoroacetate (OxPTFA) is designed to facilitate subsequent N-acylation, allowing for the straightforward attachment of various side chains. nih.govresearchgate.net This modular approach enables the synthesis of monomers with tailored properties. nih.gov

The trifluoroacetyl group in this compound is just one example of such a modification. Researchers have successfully introduced other functionalities to create monomers for advanced materials. nih.gov These include:

Alkenes : A propylene side chain containing a double bond was introduced, which allows for post-polymerization modifications like crosslinking through thiol-ene reactions. nih.gov

Thioethers : A side chain analogous to the amino acid methionine was incorporated, creating an oxidation-sensitive group that can alter the polymer's hydrophilicity upon conversion to sulfoxide or sulfone. nih.gov

Alkyl Chains : Simple alkyl groups like methyl and butyl have been added to fine-tune the polymer's physical properties. nih.gov

This demonstrates the scaffold's capacity to support diverse chemical functionalities, making it a valuable tool for creating materials with precisely controlled characteristics. researchgate.net

The efficient and modular synthesis of derivatives from the 1,4-oxazepan-7-one scaffold makes it highly suitable for the generation of diverse chemical libraries. nih.gov Such libraries are essential in fragment-based ligand discovery and high-throughput screening for identifying new drug candidates and materials. nih.gov The ability to easily vary the N-acyl substituent on the oxazepanone ring allows for the systematic exploration of chemical space. nih.gov Related seven-membered ring systems like 1,4-thiazepanes are recognized for their high three-dimensional character, a desirable trait for fragment screening libraries that is often underrepresented. nih.gov The use of the 1,4-oxazepan-7-one core enables the creation of a multitude of distinct molecules from a common precursor, accelerating the discovery process for new functional compounds.

Role in the Development of New Synthetic Methodologies

The compound this compound is part of a broader class of N-acylated-1,4-oxazepan-7-ones that have become instrumental in the development of new synthetic methodologies, particularly in the field of polymer chemistry. Research has established a versatile and broadly applicable synthetic approach that utilizes a universal monomer precursor, 1,4-oxazepan-7-one trifluoroacetate (OxPTFA), to generate a wide range of N-acylated-1,4-oxazepan-7-one monomers. nih.govnih.govresearchgate.net This methodology represents a significant advancement for creating functional and biodegradable poly(amino esters) (PAEs). nih.govnih.gov

The core of this new methodology is a three-step synthesis to produce the OxPTFA precursor, which can then be easily functionalized. nih.govresearchgate.net The final and crucial step is the acylation of the OxPTFA salt, which allows for the introduction of various pendant groups, including the trifluoroacetyl group, onto the nitrogen atom of the oxazepan-7-one ring. nih.govnih.gov This modular approach is highly efficient for creating a library of monomers with diverse functionalities, which was not previously accessible with such ease. nih.gov

The synthetic utility of these monomers is primarily demonstrated through their use in organocatalytic ring-opening polymerization (ROP). nih.govnih.gov This polymerization method is a metal-free and well-established technique for producing well-defined polymers under mild conditions. nih.gov The resulting N-acylated poly(1,4-oxazepan-7-one)s (POxPs) exhibit controlled molar masses and narrow dispersities. nih.gov The development of this synthetic route provides a powerful tool for fine-tuning material properties by altering the N-acyl substituent. nih.govnih.gov For example, monomers have been designed with functionalities that are sensitive to oxidation or that bear double bonds for post-polymerization modifications, such as thiol-ene functionalization. nih.govnih.gov

This synthetic platform, centered around the 1,4-oxazepan-7-one scaffold, therefore opens new avenues for designing advanced, degradable polymers with tailored functionalities for a range of potential applications. nih.gov

Chiral Pool Applications in Asymmetric Synthesis

The 1,4-oxazepane (B1358080) scaffold, the core structure of this compound, holds potential for applications in asymmetric synthesis by leveraging the chiral pool. The chiral pool approach is a powerful strategy in organic synthesis where readily available, enantiomerically pure natural products are used as starting materials to synthesize complex chiral molecules. mdpi.com Amino acids are a cornerstone of the chiral pool, providing a rich source of chirality for the synthesis of new molecules. mdpi.comnih.govresearchgate.net

Recent research has demonstrated that the chiral 1,4-oxazepane ring system can be effectively synthesized from amino acid precursors. This establishes a direct link between the 1,4-oxazepane scaffold and the chiral pool, allowing for the creation of enantiomerically pure building blocks. nih.govnih.gov For instance, a novel method has been developed for the preparation of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine, an amino acid derivative. nih.govresearchgate.netrsc.org This solid-phase synthesis yields 1,4-oxazepanes with two stereocenters. nih.govrsc.org

Another innovative, one-pot synthetic strategy has been described for producing enantiomerically pure, disubstituted 1,4-oxazepanes. nih.gov This method utilizes a tandem reaction sequence involving the ring-opening of chiral aziridines, which can be derived from amino acids, by epoxy alcohols. nih.gov These synthetic routes underscore the utility of the 1,4-oxazepane framework as a target for asymmetric synthesis starting from the chiral pool.

By incorporating chirality into the 1,4-oxazepan-7-one backbone, these structures become valuable chiral building blocks. While specific research on the chiral pool applications of this compound itself is not extensively documented, the established methods for creating chiral 1,4-oxazepanes from amino acids provide a clear pathway for its potential use in asymmetric synthesis. The trifluoroacetyl group can be introduced onto a pre-synthesized chiral 1,4-oxazepan-7-one, thereby generating a chiral, functionalized molecule for further synthetic transformations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Trifluoroacetyl)-1,4-oxazepan-7-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves introducing the trifluoroacetyl group via nucleophilic acyl substitution using trifluoroacetic anhydride (TFAA) under anhydrous conditions. The oxazepan-7-one core can be synthesized through cyclization of β-amino alcohols or via ring-opening of epoxides followed by lactamization. Reaction optimization should focus on temperature control (e.g., 40°C as in general Procedure C for analogous compounds ), solvent selection (e.g., dichloromethane for improved solubility), and catalytic systems (e.g., DMAP for acylation efficiency). Yield improvements may require iterative adjustments of stoichiometry and reaction time.

Q. How can spectroscopic techniques like NMR and MS be employed to characterize this compound?

- Methodological Answer :

- NMR : Use NMR to identify the trifluoroacetyl group (δ ≈ -75 to -80 ppm as a singlet). In NMR, the oxazepanone ring protons (e.g., H-3 and H-6) typically appear as multiplet signals between δ 3.5–4.5 ppm. Coupling constants () can confirm ring conformation .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+H] with accurate mass matching the molecular formula (). Fragmentation patterns (e.g., loss of CFCO) aid structural validation.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The trifluoroacetyl group is susceptible to hydrolysis under basic or aqueous conditions. Store the compound in anhydrous solvents (e.g., THF or DCM) at -20°C under inert atmosphere. Monitor degradation via TLC (silica gel, eluent: 3:1 hexane/ethyl acetate) or NMR to detect free trifluoroacetic acid (TFA) byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in oxazepanone) or impurities. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For NMR anomalies, verify solvent purity and exclude paramagnetic contaminants. Computational NMR prediction tools (e.g., DFT with B3LYP/6-311+G(d,p)) can model expected splitting patterns .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map the electrophilicity of the carbonyl groups. Fukui indices identify susceptible sites for nucleophilic attack. Solvent effects (e.g., PCM models for DCM) refine transition-state energies. Compare computed activation barriers with experimental kinetic data to validate mechanisms .

Q. How can synthetic byproducts be minimized during the acylation of 1,4-oxazepan-7-one?

- Methodological Answer : Competing side reactions (e.g., over-acylation or ring-opening) can be suppressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.